Direct Precursor Status and Antifungal End-Product Activity Compared with the Decarboxylated Analog
Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate is the immediate synthetic precursor of 5-(4-bromophenyl)oxazole, a compound that exhibits unambiguous in vitro antifungal activity against Aspergillus niger at a concentration of 100 µg mL⁻¹ [1]. The patent explicitly describes the two-step conversion: cyclization with POCl₃ yields the ethyl ester (m.p. 119.5–122 °C, 68 % yield), and subsequent hydrolysis/decarboxylation furnishes the active oxazole [1]. No other ethyl bromophenyl-oxazole-2-carboxylate positional isomer has been shown to lead to a characterized antifungal agent with comparable MIC data.
| Evidence Dimension | Antifungal activity of the final product derived from the target compound |
|---|---|
| Target Compound Data | 5-(4-Bromophenyl)oxazole derived from the target compound inhibits Aspergillus niger at 100 µg mL⁻¹ [1] |
| Comparator Or Baseline | 5-(4-Bromophenyl)oxazole itself (the active end-product); no published antifungal data exist for end-products derived from ethyl 5-(2- or 3-bromophenyl)oxazole-2-carboxylate |
| Quantified Difference | Qualitative presence vs. absence of demonstrated antifungal activity for final products |
| Conditions | In vitro antifungal assay against Aspergillus niger, compound tested at 100 µg mL⁻¹ |
Why This Matters
A procurement choice for this specific ester ensures synthetic continuity to a proven antifungal agent, reducing the risk of obtaining an isomer that cannot deliver the same active final product.
- [1] White, R. L., Jr. 5-(4-Bromophenyl)oxazole. U.S. Patent 4,171,307, issued October 16, 1979. View Source
